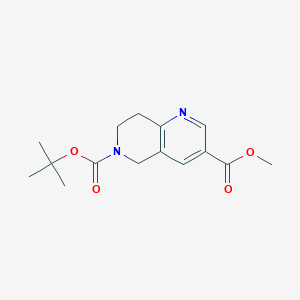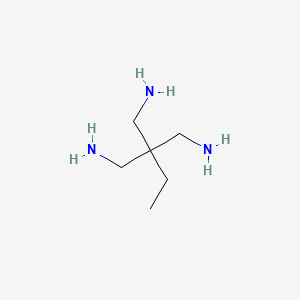
2-(Aminomethyl)-2-ethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-2-ethylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with an additional aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-ethylpropane-1,3-diamine with formaldehyde and hydrogen cyanide, followed by hydrogenation to yield the desired product. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, under high pressure and temperature to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and reactors, to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-2-ethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-2-ethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, resins, and adhesives
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but with a hydroxyl group instead of an additional amine group.
2-(Aminomethyl)pyridine: Contains a pyridine ring, offering different chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)-2-ethylpropane-1,3-diamine is unique due to its specific arrangement of amine groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from synthetic chemistry to industrial processes .
Propiedades
Número CAS |
54473-27-7 |
|---|---|
Fórmula molecular |
C6H17N3 |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)-2-ethylpropane-1,3-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-6(3-7,4-8)5-9/h2-5,7-9H2,1H3 |
Clave InChI |
RDFHRHZQKZRRKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



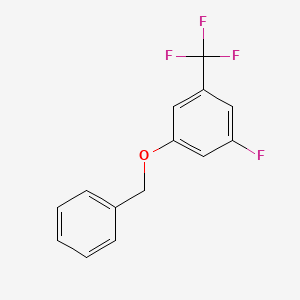



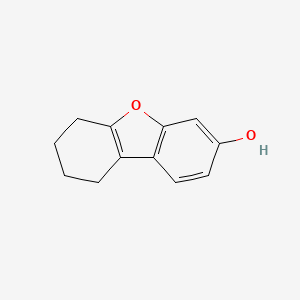


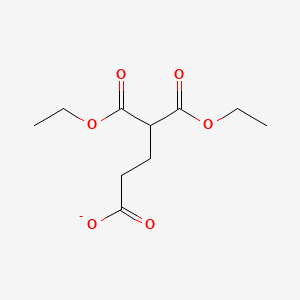
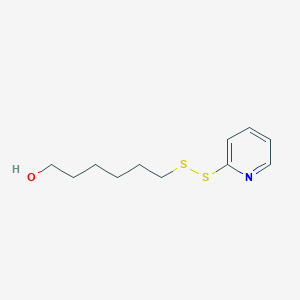

![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)

